6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
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Overview
Description
6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a chemical compound with the molecular formula C8H6ClNO2S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with methylating agents under controlled conditions. One common method includes treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione can be compared with other benzothiazole derivatives such as:
6-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione: Similar in structure but lacks the methyl group.
6-Chloro-1,3-benzothiazole-2-amine: Precursor in the synthesis of the target compound.
Benzothiazole-2-yl urea: Another derivative with different functional groups and applications
Properties
Molecular Formula |
C8H8ClNO2S |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
6-chloro-1-methyl-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H8ClNO2S/c1-10-8-4-7(9)3-2-6(8)5-13(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
FLLPHHJHSWZEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)C=CC(=C2)Cl |
Origin of Product |
United States |
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